molecular formula C17H17N3O B15227369 4-(2-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine

4-(2-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B15227369
M. Wt: 279.34 g/mol
InChI Key: NHRJYHYSPRPLLH-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine (CAS 895013-36-2) is a chemical compound with the molecular formula C17H17N3O and a molecular weight of 279.34 g/mol . As a pyrazole derivative, this amine is a valuable heterocyclic building block in medicinal chemistry and pharmaceutical research. The structure features a pyrazole core substituted with a 2-methoxyphenyl group at the 4-position, a methyl group at the 3-position, and a phenyl group at the 1-position . Pyrazole analogs, particularly 5-amine variants, are frequently investigated for their potential biological activities. Research into structurally similar compounds indicates that such molecules are of significant interest in the development of novel pharmacophores, including those with potential analgesic properties . For instance, related 1,5-diaryl-1H-pyrazol-5-amines have been studied as plausible scaffolds for bifunctional molecules, highlighting the importance of this chemical class in early-stage drug discovery . This compound is intended for research and development purposes only. It is the responsibility of the buyer to determine the suitability for their intended use. All sales are final for this specialized research chemical.

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

4-(2-methoxyphenyl)-5-methyl-2-phenylpyrazol-3-amine

InChI

InChI=1S/C17H17N3O/c1-12-16(14-10-6-7-11-15(14)21-2)17(18)20(19-12)13-8-4-3-5-9-13/h3-11H,18H2,1-2H3

InChI Key

NHRJYHYSPRPLLH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC=C2OC)N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate diketone, such as acetylacetone, under acidic or basic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nitrating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares 4-(2-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine with related pyrazole derivatives from the evidence:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features Reference
4-(2-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine 1-Ph, 3-Me, 4-(2-MeO-Ph), 5-NH₂ C₁₇H₁₇N₃O 279.34 Ortho-methoxy group, steric methyl N/A
4-(4-Chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine 1-(2-Me-Ph), 3-Me, 4-(4-Cl-Ph), 5-NH₂ C₁₇H₁₆ClN₃ 297.79 Chloro substituent (electron-withdrawing)
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine 1-(4-MeO-Ph), 3-Ph, 5-NH₂ C₁₆H₁₅N₃O 265.32 Para-methoxy group, no methyl
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine 1-(2,4,6-Cl₃-Ph), 3-Py, 4-(4-F-Ph), 5-NH₂ C₁₉H₁₂Cl₃FN₄ 440.68 Fluorine and pyridine heterocycle
3-Methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazol-5-amine 1-(4-CF₃O-Ph), 3-Me, 5-NH₂ C₁₁H₁₀F₃N₃O 257.21 Trifluoromethoxy group (lipophilic)
Key Observations:
  • Substituent Position : The ortho-methoxy group in the target compound contrasts with para-substituted analogs (e.g., ’s para-methoxy derivative), which may alter steric interactions and solubility .
  • Heterocyclic Modifications : Pyridine () and thiazole () substituents expand π-π stacking or hydrogen-bonding capabilities .

Q & A

Q. What are the common synthetic routes for 4-(2-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions. For example:
  • Route 1 : Condensation of 1-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) under acidic conditions (glacial acetic acid/ethanol) .
  • Route 2 : Nucleophilic substitution using thiourea analogues or hydrazine derivatives, followed by halogenation or oxidation steps to introduce functional groups .
  • Key Factors : Solvent choice (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalysts (e.g., POCl₃ for cyclization) significantly impact yield. For instance, refluxing with acetic acid increases cyclization efficiency but may reduce purity due to side reactions .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR are critical for confirming substituent positions and aromatic proton environments. For example, methoxy (-OCH₃) protons resonate at ~3.8 ppm, while pyrazole NH₂ groups appear as broad singlets .
  • X-ray Crystallography : SHELXL/SHELXS software () is widely used for resolving crystal structures. The compound’s planar pyrazole ring and dihedral angles with substituent phenyl groups (e.g., 16.83°–51.68°) validate steric and electronic interactions .
  • IR Spectroscopy : Confirms functional groups like C=N (1600–1650 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer :
  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported in µg/mL .
  • Antitubercular : In vitro testing against M. tuberculosis H37Rv strains using the Microplate Alamar Blue Assay (MABA) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance regioselectivity for pyrazole-5-amine derivatives?

  • Methodological Answer :
  • Regiocontrol : Use directing groups (e.g., methoxy substituents) to favor 5-amine formation. For example, 2-methoxy groups on phenyl rings stabilize intermediates via resonance, reducing side products .
  • Catalysis : Transition-metal catalysts (e.g., Cu(I)) improve cyclization efficiency in multi-step syntheses. highlights Cu(II)-mediated reactions for analogous pyrazoles .
  • Table 1 : Comparison of Yields Under Different Conditions
RouteCatalystSolventYield (%)Purity (%)
1NoneEtOH4590
2POCl₃DMF6885

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrazole-5-amine derivatives?

  • Methodological Answer :
  • Structural-Activity Relationships (SAR) : Compare substituent effects. For example:
  • Methoxy Position : 2-Methoxy (target compound) vs. 4-Methoxy derivatives show varied antitubercular activity due to steric hindrance differences .
  • Halogenation : Fluorine at the 5-position () enhances metabolic stability but reduces solubility, affecting bioavailability .
  • Data Normalization : Use standardized assays (e.g., MABA for antitubercular studies) to minimize protocol-driven variability .

Q. What computational or experimental strategies are recommended for elucidating the mechanism of action in pharmacological studies?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities with targets (e.g., M. tuberculosis enoyl-ACP reductase) .
  • Enzyme Inhibition Assays : Test inhibitory effects on human carbonic anhydrase isoforms (hCA I/II) via stopped-flow CO₂ hydration assays ( methodology) .
  • Metabolic Profiling : LC-MS/MS to identify metabolites and assess stability in liver microsomes .

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